![molecular formula C23H27N5O4 B2714770 4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide CAS No. 2034314-03-7](/img/structure/B2714770.png)
4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemistry
The synthesis of related compounds involves complex chemical reactions that yield products with potential antitumor properties. For instance, the interaction of certain imidazole derivatives with isocyanates has been shown to produce compounds with curative activity against leukemia, suggesting that similar methods could be applied to synthesize the specified compound with potential antitumor activity (Stevens et al., 1984). Another approach involves the reaction of amino-imidazole derivatives with various reagents to produce guanosine and its derivatives, indicating a route that might be applicable to the synthesis of related benzamide derivatives (Yamazaki et al., 1976).
Biological Evaluation
The biological evaluation of related compounds has shown significant antiproliferative activity against cancer cell lines. For example, certain benzamides bearing pyrazole or indazole nucleus have been synthesized and evaluated for their antiproliferative activity, with some compounds showing the ability to induce apoptotic pathways in human lung carcinoma cells (Raffa et al., 2019). This suggests that the specified compound could also possess antitumor activities warranting further investigation.
Potential Therapeutic Applications
The exploration of related compounds for their therapeutic applications has yielded promising results in various areas, including antitumor, antimicrobial, and antifungal activities. For instance, novel analogues related to Linezolid have been synthesized and characterized, displaying significant antimicrobial and antifungal activities, which hints at the potential therapeutic applications of the specified compound in treating infectious diseases (Rajurkar & Pund, 2014).
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14(28-20(29)11-10-19(27-28)15-2-3-15)21(30)24-12-13-25-22(31)16-6-8-18(9-7-16)26-23(32)17-4-5-17/h6-11,14-15,17H,2-5,12-13H2,1H3,(H,24,30)(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAJUOMEPVUGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.